molecular formula C18H19FN6O2 B2932188 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide CAS No. 2320687-32-7

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide

Cat. No. B2932188
CAS RN: 2320687-32-7
M. Wt: 370.388
InChI Key: IYBOWBKDPZNIQO-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

Heterocyclic Compound Synthesis : Studies have synthesized enaminones and [1,2,4]triazolo[4,3-b]pyridazine derivatives, revealing their applications in creating compounds with antitumor and antimicrobial activities. Such research underlines the utility of these derivatives in synthesizing new molecules with potential therapeutic effects (Riyadh, 2011).

Antiproliferative and Anticonvulsant Activities : Another study on [1,2,4]triazolo[4,3-b]pyridazine derivatives highlighted their role in inhibiting the proliferation of endothelial and tumor cells, suggesting their potential in cancer treatment strategies (Ilić et al., 2011). Additionally, compounds with the triazolo[4,3-b]pyridazine core have been explored for their anticonvulsant activities, indicating the versatility of this moiety in contributing to various pharmacological profiles (Kelley et al., 1995).

Structural and Computational Analysis : Research involving the synthesis, characterization, and computational analysis of triazole pyridazine derivatives has shed light on their molecular properties and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Sallam et al., 2021).

properties

IUPAC Name

2-(3-fluorophenoxy)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-12(27-15-5-3-4-13(19)8-15)18(26)23(2)14-9-24(10-14)17-7-6-16-21-20-11-25(16)22-17/h3-8,11-12,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBOWBKDPZNIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CN(C1)C2=NN3C=NN=C3C=C2)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.